![molecular formula C₁₆H₂₆NO₄S.C₇H₇O₃S B001153 Suplatast Tosilate CAS No. 94055-76-2](/img/structure/B1153.png)
Suplatast Tosilate
Übersicht
Beschreibung
Suplatast Tosilate is an anti-allergic agent . It has been used for the treatment of bronchial asthma, atopic dermatitis, and allergic rhinitis . It is also known as a Th2 cytokine inhibitor .
Molecular Structure Analysis
The molecular formula of Suplatast Tosilate is C23H33NO7S2 . Its molecular weight is 499.64 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving Suplatast Tosilate are not detailed in the search results, it is mentioned that Suplatast Tosilate is a potent inhibitor of IgE synthesis without suppressing IgM and IgG .Wissenschaftliche Forschungsanwendungen
Treatment of Allergic Rhinitis
Suplatast Tosilate has been found to inhibit histamine signaling by directly and indirectly down-regulating Histamine H1 Receptor (H1R) gene expression through the suppression of Histidine Decarboxylase (HDC) and IL-4 gene transcriptions . This makes it effective in the treatment of Allergic Rhinitis (AR), an inflammatory disorder typified by symptoms such as sneezing, congestion, and rhinorrhea .
Management of Bronchial Asthma
Suplatast Tosilate has shown reasonable efficacy in the treatment of bronchial asthma . In a study, when steroid doses were halved, patients in the Suplatast Tosilate group had less deterioration of pulmonary function, asthma symptoms, and reliance on beta2-agonists for relief .
Treatment of Atopic Dermatitis
Suplatast Tosilate has been used in the treatment of atopic dermatitis . It is able to suppress the production of IgE, block the production of cytokines, and suppress allergy-related eosinophils .
Prophylaxis of Pediatric Atopic Asthma
Early intervention with Suplatast Tosilate has been investigated for the prophylaxis of pediatric atopic asthma. It was found that Suplatast Tosilate is more effective for the primary prevention of wheezing and asthma in children than ketotifen .
Treatment of Interstitial Cystitis
Suplatast Tosilate has been used in the treatment of patients with interstitial cystitis in Japan . It was predicted to relieve interstitial cystitis symptoms, and four studies with Suplatast Tosilate in Japanese interstitial cystitis patients have been conducted .
Reduction of Steroid Dose in Patients with Steroid-Dependent Asthma
Suplatast Tosilate may allow a reduction of steroid dose in patients with steroid-dependent asthma . This benefit was achieved with few side effects .
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium;4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S.C7H8O3S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,14,18H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVJQEZJUFRANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045003 | |
Record name | Suplatast tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suplatast Tosilate | |
CAS RN |
94055-76-2 | |
Record name | Suplatast tosilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94055-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Suplatast tosilate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094055762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Suplatast tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-[[4-(3-Ethoxy-2-hydroxypropoxy)phenyl]amino]-3-oxopropyl]dimethylsulfonium 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUPLATAST TOSILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9J89787U1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Suplatast Tosilate?
A: Suplatast Tosilate primarily acts by inhibiting the production of Th2 cytokines, such as interleukin (IL)-4 and IL-5. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These cytokines play a crucial role in mediating allergic inflammation.
Q2: How does Suplatast Tosilate affect eosinophils?
A: Suplatast Tosilate has been shown to suppress eosinophil proliferation, infiltration, and degranulation. [, , , , , , , ] This effect is attributed to its ability to inhibit Th2 cytokine production, as these cytokines are involved in eosinophil recruitment and activation.
Q3: What is the impact of Suplatast Tosilate on immunoglobulin E (IgE) levels?
A: Suplatast Tosilate has been shown to decrease serum IgE levels in some studies. [, , , , ] This effect is likely due to its inhibition of IL-4, a cytokine that plays a crucial role in IgE production.
Q4: Does Suplatast Tosilate influence Th1 cytokine production?
A: Suplatast Tosilate is known to selectively inhibit Th2 cytokine production, and some studies suggest it might even increase the production of interferon-gamma (IFN-γ), a key Th1 cytokine. [, , ] This suggests a potential role in shifting the Th1/Th2 balance towards Th1 dominance.
Q5: Can Suplatast Tosilate affect airway hyperresponsiveness?
A: Clinical studies have demonstrated that Suplatast Tosilate can reduce airway hyperresponsiveness in asthma patients. [, , , , ] This effect is attributed to its ability to suppress eosinophilic airway inflammation.
Q6: How does Suplatast Tosilate impact mucus production in the airways?
A: Research in animal models has shown that Suplatast Tosilate can inhibit antigen-induced mucus hypersecretion in the nasal epithelium. [] This effect is thought to be mediated by its suppression of Th2 cytokines involved in mucus production.
Q7: What is the molecular formula and weight of Suplatast Tosilate?
A: The molecular formula of Suplatast Tosilate is C23H29NO7S • C7H8O3S. Its molecular weight is 579.7 g/mol. [, ]
Q8: Is there any available spectroscopic data for Suplatast Tosilate?
A: While specific spectroscopic data is not extensively detailed in the provided research, structural confirmation has been performed using techniques like 1H-NMR, IR, and MS. [, ]
Q9: What is the active metabolite of Suplatast Tosilate?
A: The active metabolite of Suplatast Tosilate is M-1. []
Q10: Are there any sex-based differences in the pharmacokinetics of the active metabolite M-1?
A: Studies show no significant differences in the area under the curve (AUC) and time to maximum concentration (tmax) of M-1 between male and female volunteers. []
Q11: What are the potential clinical applications of Suplatast Tosilate?
A11: Research suggests potential applications in various conditions, including:
- Asthma: Management of mild to moderate asthma. [, , , , , , , ]
- Allergic Rhinitis: Treatment of perennial and seasonal allergic rhinitis. [, , , ]
- Atopic Dermatitis: Management of atopic dermatitis, particularly facial erythema. [, , , , ]
- Other Conditions: Studies have explored its use in eosinophilic cystitis, chronic eosinophilic pneumonia, angiolymphoid hyperplasia with eosinophilia, minimal change nephrotic syndrome, and cutaneous mastocytosis. [, , , , , , ]
Q12: What types of clinical trials have been conducted on Suplatast Tosilate?
A12: Various clinical trials have been conducted, including:
- Randomized Controlled Trials: Comparing Suplatast Tosilate with placebo or other medications (e.g., inhaled corticosteroids, antihistamines). [, , , , , ]
- Case-Control Studies: Evaluating the effects of Suplatast Tosilate on specific patient populations. []
- Pilot Studies: Investigating the potential of Suplatast Tosilate in specific conditions. [, , ]
Q13: Are there any biomarkers associated with Suplatast Tosilate's efficacy?
A13: Some studies suggest a correlation between the efficacy of Suplatast Tosilate and changes in:
- Eosinophil count: Decreases in peripheral blood eosinophil counts have been observed in patients responding well to treatment. [, , , ]
- Eosinophil cationic protein (ECP) levels: Reductions in serum and sputum ECP levels have been associated with improved clinical outcomes. [, , , , , , ]
- IFN-γ production: Increases in IFN-γ production by peripheral blood mononuclear cells have been observed in responders. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.